REACTION_CXSMILES
|
CN.[CH2:3]([N:5](CC)CC)C.[Cl:10][C:11]([Cl:17])([S:15]Cl)[CH:12]([Cl:14])[Cl:13].[C:18]([Cl:21])(Cl)=[O:19]>C(#N)C>[Cl:10][C:11]([S:15][N:5]([CH3:3])[C:18]([Cl:21])=[O:19])([Cl:17])[CH:12]([Cl:14])[Cl:13]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)Cl)(SCl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at about 25° C for about 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetonitrile solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with benzene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(Cl)Cl)(Cl)SN(C(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |